molecular formula C14H9FN4O2 B2845001 3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887892-82-2

3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2845001
CAS No.: 887892-82-2
M. Wt: 284.25
InChI Key: PUQQDNLOTQWUMD-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that belongs to the class of fluorinated heterocyclic compounds. These compounds are known for their unique chemical properties and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of fluorine in the compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the pyridin-3-yl group: This step involves the coupling of the oxadiazole ring with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the benzamide: The final step involves the coupling of the fluorinated oxadiazole-pyridine intermediate with a benzoyl chloride derivative to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activity and stability. It may act as an inhibitor for specific enzymes or receptors.

    Agrochemicals: The compound can be used in the development of new pesticides or herbicides due to its chemical stability and activity against pests.

    Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The oxadiazole ring and pyridine moiety contribute to the compound’s overall stability and activity by facilitating interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-(pyridin-3-yl)-1,3,4-oxadiazol-5-yl)benzamide
  • 3-fluoro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
  • 3-fluoro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

3-fluoro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the specific positioning of the fluorine atom and the pyridin-3-yl group, which enhances its chemical stability and biological activity compared to other similar compounds

Properties

IUPAC Name

3-fluoro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4O2/c15-11-5-1-3-9(7-11)12(20)17-14-19-18-13(21-14)10-4-2-6-16-8-10/h1-8H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQQDNLOTQWUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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